molecular formula C7H7N3 B3195980 5-(Aminomethyl)nicotinonitrile CAS No. 94413-65-7

5-(Aminomethyl)nicotinonitrile

Cat. No.: B3195980
CAS No.: 94413-65-7
M. Wt: 133.15 g/mol
InChI Key: WWGJGUXPSUGYRY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)nicotinonitrile is an organic compound with the molecular formula C₇H₇N₃. It consists of a nicotinonitrile core with an aminomethyl group attached to the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)nicotinonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach involves the Dimroth rearrangement of chalcones with nucleophilic reagents such as secondary heterocyclic amines and sodium alcoholate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of catalysts in aqueous media can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Aminomethyl)nicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)nicotinonitrile involves its interaction with various molecular targets. The nitrile group can enhance binding affinity to specific targets, improving the pharmacokinetic profile of parent drugs and reducing drug resistance . The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Nicotinonitrile: The parent compound with a nitrile group attached to the 3-position of the pyridine ring.

    2-Amino nicotinonitrile: A derivative with an amino group at the 2-position.

    4-Amino nicotinonitrile: A derivative with an amino group at the 4-position.

Uniqueness: 5-(Aminomethyl)nicotinonitrile is unique due to the presence of the aminomethyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not observed in other nicotinonitrile derivatives .

Properties

IUPAC Name

5-(aminomethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGJGUXPSUGYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283891
Record name 5-(Aminomethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94413-65-7
Record name 5-(Aminomethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94413-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-hydroxymethyl-3-pyridinecarbonitrile (4.39 g, 32.7 mmol) in diethyl ether (250 mL) at 23° C. was saturated with gaseous HCl. Solvent was then removed in vacuo and the residue was suspended in thionyl chloride (14.3 mL, 196 mmol). The mixture was then heated at reflux for 2 hours, cooled to 23° C., and diluted with benzene (150 mL). The tan precipitate was isolated by filtration, transferred to a pressure reactor, and dissolved in methanol (30 mL). The methanolic solution was saturated with gaseous ammonia, sealed in the reaction vessel, and heated with stirring at 80° C. for 2.5 hours. After cooling to 23° C., the solution was again saturated with gaseous ammonia, sealed in the vessel, and heated at 80° C. for 5 hours. The reaction mixture was then concentrated in vacuo, and the residue was diluted with aqueous 0.5M NaOH (60 mL). The aqueous layer was extracted with chloroform (3×60 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo to provide 5-aminomethyl-3-pyridinecarbonitrile (2.79 g, 21.0 mmol, 64% yield): Rf 0.19 (20% MeOH in EtOAc); 1H NMR (DMSO-D6, 200 MHz)δ8.88 (dd, J=7,2 Hz, 1H), 8.79 (m, 1H), 8.25 (d, J=7 Hz), 3.75 (s, 2H), 2.8 (br s, 2H).
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4.39 g
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14.3 mL
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250 mL
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150 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Dissolve 5-chloromethyl-nicotinonitrile (4.9 mg, 0.032 mmol) in 2.0M NH3 in MeOH (1 mL). Transfer this solution to a pressure tube. Heat the reaction solution at 80° C. for 2 h. Rotary evaporate the reaction solution (40° C.) to yield 5.1 mg of crude 5-aminomethyl-nicotinonitrile as a yellow oil. MS (m/e): 134.00 (M+1).
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4.9 mg
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Synthesis routes and methods III

Procedure details

To tert-butyl (5-cyanopyridin-3-yl)methylcarbamate in CH2Cl2 (10 ml), TFA (3 ml) was added. After 1 h, volatiles were removed on a rotavap under reduced pressure. Crude residue was dissolved in water, basified with 2N NaOH and extracted with CHCl3 (100 ml) to obtain 5-(aminomethyl)nicotinonitrile which was used without further purification.
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10 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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